(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester is an organic compound that features a cyclobutyl ring substituted with hydroxyl and hydroxymethyl groups, and a carbamic acid benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester typically involves multi-step organic reactions. One common approach is to start with a cyclobutyl derivative, which undergoes hydroxylation to introduce the hydroxyl and hydroxymethyl groups. This intermediate is then reacted with benzyl chloroformate in the presence of a base to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts or specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutyl alcohol derivatives.
Substitution: Formation of substituted cyclobutyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their ability to interact with specific biological targets, such as enzymes or receptors, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester involves its interaction with molecular targets through its functional groups. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the cyclobutyl ring and hydroxyl groups.
Cyclobutyl carbamate: Similar in structure but lacks the benzyl ester moiety.
Hydroxymethylcyclobutyl carbamate: Similar in structure but lacks one of the hydroxyl groups.
Uniqueness
(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester is unique due to the combination of its cyclobutyl ring, hydroxyl groups, and carbamic acid benzyl ester moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
benzyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-9-13(17)6-11(7-13)14-12(16)18-8-10-4-2-1-3-5-10/h1-5,11,15,17H,6-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFHMVNWSYOAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.